7-Chloro-4-(piperazin-1-yl)quinoline

Descripción

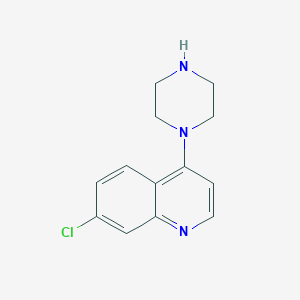

Structure

2D Structure

Propiedades

IUPAC Name |

7-chloro-4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXNPMDUDGUXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353336 | |

| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-52-5 | |

| Record name | 7-Chloro-4-(piperazin-1-yl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLORO-4-(PIPERAZIN-1-YL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JZN0X101D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-chloro-4-(piperazin-1-yl)quinoline, a key intermediate in the manufacturing of several active pharmaceutical ingredients, most notably the antimalarial drug piperaquine. This document details various synthetic methodologies, purification techniques, and analytical characterization protocols.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. Several methods have been reported, varying in solvents, reaction times, and work-up procedures, which in turn affect the yield and purity of the final product. A significant challenge in the synthesis is the potential formation of a dimeric impurity and the removal of excess piperazine.

A summary of various reported synthetic protocols is presented in Table 1.

Table 1: Comparison of Synthetic Protocols for this compound

| Starting Materials | Solvent | Reagents/Conditions | Reaction Time | Yield (%) | Reference |

| 4,7-dichloroquinoline, piperazine (4 equiv.) | Phenol | - | Not Specified | Not Specified | U.S. Pat. No. 3,331,843 |

| 4,7-dichloroquinoline, piperazine (10M excess) | Ethoxyethanol | Reflux, followed by basification with NaOH | 24 h | Not Specified | Singh T., et al., J. Med. Chem., 1971 |

| 4,7-dichloroquinoline, piperazine | N-methyl-2-pyrrolidinone | Highly diluted conditions | Not Specified | 54% | Liu Y., et al., Molecules, 2008[1] |

| 4,7-dichloroquinoline, piperazine (5 equiv.) | Methanol | Reflux | 5 h | 80% | Sunduru N., et al., Bioorg. Med. Chem., 2009[1] |

| 4,7-dichloroquinoline, piperazine (3:1 mixture) | Isopropanol | Reflux in the presence of potassium carbonate | Not Specified | 82-86% | WO09050734[1] |

| 4,7-dichloroquinoline, piperazine | Isopropanol | Reflux in the presence of potassium carbonate | 36 h | 95% | US2006/270852[1] |

| 4,7-dichloroquinoline, piperazine | Methanol | Reflux | 8 h | 86% | Patent EP2504450A1[1][2] |

| 4,7-dichloroquinoline (1 equiv.), piperazine (3 equiv.) | 2-propanol | Gentle reflux | 4 h | Not Specified | Chen et al. (1982)[3] |

Experimental Protocols

Protocol 1: Synthesis in Methanol [1][2]

-

A mixture of 4,7-dichloroquinoline and 5 equivalents of piperazine in methanol is heated to reflux.

-

The reaction is maintained at reflux for 8 hours.

-

After cooling to room temperature, the resulting suspension is filtered.

-

The solvent is removed under reduced pressure.

-

The resulting oil is washed with water until a solid precipitate forms.

-

The precipitate is filtered and washed with water to yield crystalline this compound.

Protocol 2: Synthesis in 2-propanol [3]

-

A solution of 4,7-dichloroquinoline (1 equivalent) and piperazine (3 equivalents) in 2-propanol is heated to a gentle reflux for 4 hours.

-

The solution is then cooled to room temperature.

-

Ethyl acetate is added, and the reaction mixture is stirred at room temperature for 14 hours.

-

The mixture is transferred to a separatory funnel and washed three times with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

Removal of the solvent in vacuo yields the product as pale yellow crystals.

-

The crude product can be recrystallized from 2-propanol.

Characterization of this compound

The structural confirmation and purity assessment of this compound are performed using various analytical techniques.

Table 2: Characterization Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 200 MHz) | δ 8.58 (d, J=5.1 Hz, 1H), 8.02 (d, J=2.2 Hz, 1H), 7.94 (d, J=9.0 Hz, 1H), 7.40 (dd, J=2.2 Hz, J=9.0 Hz, 1H), 6.81 (d, J=5.1 Hz, 1H), 3.16 (s, 8H), 1.92 (bs, 1H) | Patent EP2504450A1[1][2] |

| ¹H NMR (CDCl₃) | δ 8.68 (d, J = 4.8 Hz, 1H), 8.01 (d, J = 9.2 Hz, 1H), 7.69 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 9.2, 2.4 Hz, 1H), 6.96 (d, J = 4.8 Hz, 1H), 3.12–2.93 (m, 8H) | Chen et al. (1982)[3] |

| Melting Point | 113.5-114.5 °C (pure derivative) | U.S. Pat. No. 3,331,843[4] |

| 160-162 °C | Sunduru N., et al., Bioorg. Med. Chem., 2009[1][4] | |

| 112-114 °C | Chen et al. (1982)[3] | |

| Polymorphism | Crystalline Forms A, B, C, and D have been identified with distinct X-ray powder diffraction (XRPD) patterns.[1][2] | Patent EP2504450A1[1][2] |

| Gas Chromatography | Used to assess the content of remaining piperazine starting material.[1][2] | Patent EP2504450A1[1][2] |

| Mass Spectrometry & Elemental Analysis | Mentioned as characterization techniques for derivatives.[5][6] | MDPI[5], PubMed[6] |

Experimental Protocols for Characterization

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrument: A standard NMR spectrometer (e.g., 200 MHz or higher).

-

Data Acquisition: Acquire the proton NMR spectrum using standard parameters.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Gas Chromatography for Residual Piperazine Analysis [1][2]

-

Sample Solution Preparation: Dissolve 50 mg of this compound in 10 ml of ethyl acetate.

-

Standard Solution Preparation: Prepare a standard solution of piperazine in ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 320 °C

-

Detector Temperature: 320 °C

-

-

Analysis: Inject both the sample and standard solutions into the gas chromatograph to determine the amount of residual piperazine.

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: Chemical synthesis workflow for this compound.

References

- 1. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 2. CN103596927A - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Cytotoxic Evaluation of Certain this compound Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-4-(piperazin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-(piperazin-1-yl)quinoline is a critical heterocyclic amine that serves as a fundamental scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antiviral, and antidiabetic properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an examination of its role as a signaling pathway inhibitor. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClN₃ | PubChem[2] |

| Molecular Weight | 247.72 g/mol | PubChem[2] |

| CAS Number | 837-52-5 | PubChem[2] |

| Appearance | Pale yellow crystals | N/A |

| Melting Point | 112–114 °C | Dongre et al., 2007[3] |

| 160-162 °C | Sunduru N., et al., 2009[4] | |

| Boiling Point | No data available | BLDpharm[5] |

| Solubility | Soluble in DMSO | GlpBio |

| logP (calculated) | 2.4 | PubChem[2] |

| pKa | No experimental data available | N/A |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of chemical compounds. This section provides methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The most common method for the synthesis of this compound is through the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine.[6]

Materials:

-

4,7-dichloroquinoline

-

Piperazine (anhydrous)

-

2-Propanol (isopropyl alcohol)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (deionized)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and piperazine (3 equivalents).

-

Add 2-propanol to the flask to serve as the solvent.

-

Heat the reaction mixture to a gentle reflux with continuous stirring for approximately 4-5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethyl acetate to the reaction mixture and stir for an extended period (e.g., 14 hours) at room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with water (3 times).

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent like 2-propanol to obtain pale yellow crystals of this compound.[3]

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[7]

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[8]

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.[7]

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[7]

Determination of Solubility

Solubility is a key parameter that affects a drug's bioavailability.

Materials:

-

This compound

-

A range of solvents (e.g., water, DMSO, ethanol, methanol)

-

Test tubes

-

Vortex mixer

-

Water bath

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1 mg) into a test tube.

-

Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Observe if the solid has completely dissolved.

-

If the solid has not dissolved, gently warm the test tube in a water bath and mix again. Note if dissolution occurs upon heating.

-

If the solid remains undissolved, incrementally add more solvent and repeat the mixing and observation steps until the solid dissolves completely.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mM).

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. The shake-flask method is the traditional approach.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pH 7.4 buffer, pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of this compound of known concentration in the aqueous buffer.

-

Add equal volumes of the aqueous stock solution and the water-saturated n-octanol to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[9]

Biological Activity and Signaling Pathways

This compound and its derivatives are known to exhibit a range of biological activities. One of the notable mechanisms of action for some of its derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7]

Inhibition of VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic effects of VEGF-A.[5] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, which in turn activates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, leading to endothelial cell proliferation, migration, and survival.[10][11]

Derivatives of this compound have been shown to act as inhibitors of VEGFR-2, thereby blocking these downstream signaling events and inhibiting angiogenesis. This makes them promising candidates for anticancer drug development.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials.[12]

This technical guide provides a foundational understanding of the physicochemical properties and biological context of this compound. Further research into its derivatives and their mechanisms of action will continue to be a valuable endeavor in the field of drug discovery.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound | C13H14ClN3 | CID 738389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [artisbiotech.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

The Core Mechanism of 7-Chloro-4-(piperazin-1-yl)quinoline in Combating Malaria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous development of novel and effective antimalarial agents. The 4-aminoquinoline scaffold, the cornerstone of widely used antimalarials like chloroquine, remains a critical pharmacophore in the design of new therapeutic strategies. This technical guide delves into the core mechanism of action of 7-chloro-4-(piperazin-1-yl)quinoline, a significant derivative of the 4-aminoquinoline class, highlighting its interaction with parasitic targets and its potential to circumvent existing resistance mechanisms. The incorporation of a piperazine moiety offers unique physicochemical properties that can influence the drug's efficacy and pharmacokinetic profile.

Core Mechanism of Action: Inhibition of Heme Detoxification

The primary antimalarial action of this compound, akin to other quinoline-based drugs, is centered on the disruption of the parasite's hemoglobin digestion process within the intraerythrocytic stages of its lifecycle.[1][2]

During its growth in red blood cells, the malaria parasite digests copious amounts of host hemoglobin in its acidic food vacuole to obtain essential amino acids.[1][3] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the damaging effects of this heme, the parasite detoxifies it by polymerizing it into an insoluble, inert crystalline substance called hemozoin, also known as malaria pigment.[2][3]

This compound, being a weak base, readily traverses the red blood cell and parasite membranes and accumulates to high concentrations within the acidic environment of the parasite's food vacuole through a process of ion trapping.[1][4] Once inside, the protonated form of the compound is thought to interfere with hemozoin formation through several proposed mechanisms:

-

Capping Hemozoin Growth: The quinoline ring can bind to the growing faces of the hemozoin crystal, effectively capping it and preventing further heme monomers from being added.[5][6][7]

-

Complexation with Free Heme: The compound can form a complex with free heme, and this complex may be more effective at capping the growing hemozoin crystal than the drug alone. This complex is also highly toxic to the parasite and can disrupt membrane function.[5][8]

The inhibition of heme polymerization leads to the accumulation of toxic free heme within the food vacuole.[4][9] This buildup of free heme is believed to kill the parasite through several mechanisms, including the generation of reactive oxygen species (ROS) and the lysis of parasitic membranes.[4][9]

The Role of the Piperazine Moiety

The piperazine ring in the this compound structure is a key modification that can influence its antimalarial activity. Piperazine is a nitrogen-containing heterocycle that can be readily modified to alter the compound's physicochemical properties.[10][11] The presence of the piperazine moiety can:

-

Enhance Basicity: The basic nitrogen atoms of the piperazine ring can contribute to the overall basicity of the molecule, potentially enhancing its accumulation in the acidic food vacuole of the parasite.

-

Modulate Lipophilicity: Modifications to the piperazine ring can alter the compound's lipophilicity, which can affect its ability to cross biological membranes and its overall pharmacokinetic profile.

-

Overcome Chloroquine Resistance: Some studies suggest that the presence of a bulky side chain, such as one containing a piperazine ring, can help the molecule evade the efflux pumps that are responsible for chloroquine resistance in some parasite strains.[12]

Quantitative Data: In Vitro Antimalarial Activity

Several studies have synthesized and evaluated the antimalarial activity of derivatives of this compound against various strains of P. falciparum. The following table summarizes some of the reported in vitro activity data.

| Compound ID | Modification on Piperazine Ring | P. falciparum Strain | IC50 (µg/mL) | Reference |

| 3c | 2-(4-chlorophenyl)-2-oxoethyl | Not Specified | 0.18 | [10] |

| 3d | 2-(4-bromophenyl)-2-oxoethyl | Not Specified | 0.26 | [10] |

| 3e | 2-(4-fluorophenyl)-2-oxoethyl | Not Specified | 0.26 | [10] |

| 5a | 2-hydroxy-2-phenylethyl | Not Specified | 0.26 | [10] |

| 5f | 2-(4-nitrophenyl)-2-hydroxyethyl | Not Specified | 0.26 | [10] |

| Quinine | Standard Drug | Not Specified | 0.26 | [10] |

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (Parasite Lactate Dehydrogenase (pLDH) Assay)

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is released upon parasite lysis.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES buffer.

-

Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Setup: In a 96-well microtiter plate, 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted drug solutions. Control wells with no drug and wells with a known antimalarial drug (e.g., chloroquine) are also included.

-

Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

pLDH Assay:

-

After incubation, the plate is frozen at -80°C and thawed at room temperature to lyse the red blood cells and release the pLDH.

-

100 µL of a reaction mixture containing 3-acetylpyridine adenine dinucleotide (APAD), lactate, diaphorase, and nitroblue tetrazolium (NBT) is added to each well.

-

The plate is incubated in the dark at room temperature for 30-60 minutes.

-

The reaction is stopped by adding 5% acetic acid.

-

The absorbance is read at 650 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are plotted against the drug concentrations, and the 50% inhibitory concentration (IC50) is calculated using a non-linear regression analysis.

Heme Polymerization Inhibition Assay (β-Hematin Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Methodology:

-

Reagent Preparation:

-

A solution of hemin chloride in DMSO is prepared.

-

A buffer solution (e.g., 0.5 M sodium acetate, pH 4.8) is prepared.

-

-

Assay Setup: In a 96-well microtiter plate, the test compound at various concentrations is added to the wells.

-

Reaction Initiation: The hemin chloride solution is added to each well, followed by the acetate buffer to initiate the polymerization reaction.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C or 60°C) for a specified period (e.g., 18-24 hours) to allow for β-hematin formation.

-

Quantification of β-Hematin:

-

The plate is centrifuged, and the supernatant containing unreacted heme is removed.

-

The remaining pellet of β-hematin is washed with DMSO to remove any residual unreacted heme.

-

The β-hematin pellet is then dissolved in a solution of NaOH or another suitable solvent.

-

The absorbance of the dissolved β-hematin is measured at a specific wavelength (e.g., 405 nm).

-

-

Data Analysis: The percentage of inhibition of β-hematin formation is calculated for each drug concentration relative to a no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow: pLDH Assay

Caption: Workflow for the in vitro pLDH antimalarial susceptibility assay.

Experimental Workflow: Heme Polymerization Inhibition Assay

Caption: Workflow for the heme polymerization (β-hematin formation) inhibition assay.

Conclusion

The this compound scaffold represents a promising class of antimalarial compounds that leverage the well-established mechanism of heme polymerization inhibition. Their ability to accumulate in the parasite's food vacuole and disrupt this critical detoxification pathway underscores their potential for potent antimalarial activity. The strategic incorporation of the piperazine moiety offers a versatile handle for medicinal chemists to fine-tune the physicochemical properties of these molecules, potentially leading to improved efficacy, oral bioavailability, and the ability to overcome existing drug resistance mechanisms. Further research into the structure-activity relationships of this compound class is warranted to develop next-generation antimalarials that can effectively combat the global challenge of malaria.

References

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Mechanisms of drug action and resistance [www2.tulane.edu]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Chloroquine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The 7-Chloro-4-(piperazin-1-yl)quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-(piperazin-1-yl)quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. Its unique structural features have been exploited to develop potent agents targeting a wide spectrum of diseases, including malaria, cancer, bacterial and viral infections, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of this versatile scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. A prominent mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 4q | MCF-7 (Breast) | 6.502 | Doxorubicin | 6.774 | [1] |

| 4q | PC3 (Prostate) | 11.751 | Doxorubicin | 7.7316 | [1] |

| 4q | VEGFR-2 | 1.38 | Sorafenib | 0.33 | [1] |

Note: Compound 4q is 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone.

Signaling Pathway: VEGFR-2 Inhibition

The inhibition of VEGFR-2 by this compound derivatives disrupts downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

References

discovery and development of 7-Chloro-4-(piperazin-1-yl)quinoline derivatives

An In-depth Technical Guide to the Discovery and Development of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2][3] Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, antiparasitic, anti-HIV, and antidiabetic properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds.

Synthesis of this compound Derivatives

The foundational step in the synthesis of this class of compounds is typically the reaction of 4,7-dichloroquinoline with piperazine.[4] This key intermediate, this compound, can then be further modified to create a diverse library of derivatives.[4] A common synthetic strategy involves the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with various secondary amines to yield N-substituted-amino-ethanone derivatives.[1][5]

Several synthetic methodologies have been reported, with variations in solvents, reaction times, and purification techniques. For instance, syntheses have been described using reflux in isopropanol with potassium carbonate for 36 hours, or reflux in methanol for 5 hours in the presence of excess piperazine.[6][7] Another approach involves highly diluted conditions in N-methyl-2-pyrrolidinone.[6][7]

Caption: General synthetic workflow for this compound derivatives.

Pharmacological Activities and Quantitative Data

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic activity against various human cancer cell lines, particularly breast (MCF-7) and prostate (PC3) cancer.[1][5][8] The anticancer potential of this chemical family is broad, with research focusing on creating hybrid compounds to enhance efficacy.[4][8]

One study reported the synthesis of a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives.[5] Among these, compound 4q , identified as 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, displayed the highest cytotoxicity against both MCF-7 and PC3 cell lines.[1][5] Its activity against MCF-7 cells was comparable to the standard drug doxorubicin.[5]

Table 1: Cytotoxic Activity of Selected this compound Derivatives [5]

| Compound | Target Cell Line | IC₅₀ (μM) |

| 4q | MCF-7 (Breast Cancer) | 6.502 |

| 4q | PC3 (Prostate Cancer) | 11.751 |

| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 6.774 |

| Doxorubicin (Standard) | PC3 (Prostate Cancer) | 7.7316 |

Anti-inflammatory and Analgesic Activities

Certain derivatives have also been investigated for their anti-inflammatory and analgesic properties.[9] Compound 5 , 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, demonstrated significant inhibition of lipopolysaccharide-induced nitric oxide (NO) release in RAW 264.7 murine macrophages.[9] In animal models, this compound exhibited both peripheral and central analgesic effects and reduced carrageenan-induced paw edema.[9]

Table 2: Anti-inflammatory and Analgesic Effects of Compound 5 [9]

| Activity | Model | Dosage | Result |

| Peripheral Analgesic | Writhing Test (Mice) | 15 and 30 mg/kg | Inhibition of abdominal writhing comparable to diclofenac sodium. |

| Central Analgesic | Hot-Plate Test (Mice) | 15 and 30 mg/kg | Peak analgesic effect at 45 min, significantly higher than tramadol. |

| Anti-inflammatory | Carrageenan-induced Paw Edema (Mice) | Not specified | 64% inhibition of edema at 3 hours post-challenge. |

Mechanism of Action and Signaling Pathways

VEGFR-II Inhibition in Cancer

A key mechanism for the anticancer activity of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II).[1][5] VEGFR-II is a critical signaling pathway in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-II, these derivatives can effectively cut off the blood supply to tumors. Compound 4q was identified as a potent VEGFR-II inhibitor with an IC₅₀ value of 1.38 μM.[5]

Caption: Inhibition of the VEGFR-II signaling pathway by quinoline derivatives.

Anti-inflammatory Mechanism

The anti-inflammatory effects of these derivatives are mediated by the suppression of key inflammatory mediators.[9] Compound 5 was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) protein and decrease the gene expression levels of inflammatory markers.[9] It also led to a significant decrease in serum levels of NO and cyclooxygenase-2 (COX-2).[9]

Caption: Anti-inflammatory mechanism via suppression of iNOS and COX-2.

Experimental Protocols

General Procedure for Synthesis of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone Derivatives (4a-t)[5]

-

Synthesis of Intermediate (3): 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone is synthesized as a precursor.

-

Amination Reaction: A mixture of the intermediate (3) (1 mmol) and the appropriate secondary amine (1.2 mmol) in dry acetone (20 mL) containing anhydrous potassium carbonate (2 mmol) is refluxed for 8-12 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the solvent is evaporated under reduced pressure. The residue is treated with water and extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography or crystallization to afford the target compounds.

-

Characterization: The structures of the synthesized compounds are confirmed by IR, ¹H-NMR, ¹³C-NMR, and HRMS.[5]

In Vitro Anticancer Screening against MCF-7 and PC3 Cell Lines[5]

-

Cell Culture: Human breast cancer (MCF-7) and prostate cancer (PC3) cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 to 100 μM) for a specified period (e.g., 72 hours).

-

Cytotoxicity Assay: Cell viability is determined using a standard assay, such as the Sulforhodamine B (SRB) or MTT assay.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus compound concentration and analyzing the data using a suitable software program.

VEGFR-II Inhibition Assay[5]

-

Assay Principle: The assay measures the ability of a compound to inhibit the kinase activity of VEGFR-II, typically using a technology like ELISA or a fluorescence-based method.

-

Procedure: The assay is performed in a multi-well plate format. Recombinant human VEGFR-II enzyme, a specific substrate (e.g., a poly-Glu, Tyr peptide), and ATP are incubated in a reaction buffer.

-

Inhibitor Addition: Test compounds are added at various concentrations to the wells. A known VEGFR-II inhibitor (e.g., sorafenib) is used as a positive control.[5]

-

Reaction and Detection: The kinase reaction is initiated by adding ATP and allowed to proceed for a set time at a controlled temperature. The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

-

IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC₅₀ value is determined from the dose-response curve.

In Vitro Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Cells[9]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 μg/mL) to induce NO production and incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC₅₀ value is then determined.

Conclusion and Future Perspectives

The this compound scaffold remains a highly "privileged structure" in drug discovery.[4] Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, with clear mechanisms of action involving the inhibition of key signaling pathways like VEGFR-II and the suppression of inflammatory mediators such as iNOS and COX-2. The versatility of this core structure allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for screening.[4] Future research will likely focus on optimizing the potency and selectivity of these derivatives, exploring novel hybrid molecules, and advancing the most promising lead compounds through preclinical and clinical development.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and biological survey of this compound and its derivatives PMID: 32385857 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Research Chemical [benchchem.com]

- 5. Design, Synthesis, and Cytotoxic Evaluation of Certain this compound Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 7. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 8. This compound | Research Chemical [benchchem.com]

- 9. Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of InflammatoryMediators Expression in Both RAW 264.7 and Mouse Models [ps.tbzmed.ac.ir]

Spectroscopic Analysis of 7-Chloro-4-(piperazin-1-yl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-(piperazin-1-yl)quinoline is a key heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the antimalarial drug piperaquine. A thorough understanding of its structural and electronic properties is paramount for quality control, reaction monitoring, and the rational design of new derivatives. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents a compilation of available spectral data, detailed experimental protocols, and a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.68 | d | 4.8 |

| H-8 | 8.01 | d | 9.2 |

| H-5 | 7.69 | d | 2.4 |

| H-6 | 7.55 | dd | 9.2, 2.4 |

| H-3 | 6.96 | d | 4.8 |

| Piperazine (8H) | 3.12–2.93 | m | - |

Solvent: CDCl₃

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~110 |

| C-4 | ~157 |

| C-4a | ~122 |

| C-5 | ~128 |

| C-6 | ~126 |

| C-7 | ~135 |

| C-8 | ~125 |

| C-8a | ~149 |

| Piperazine (C-2', C-6') | ~52 |

| Piperazine (C-3', C-5') | ~45 |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not widely published. However, based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (piperazine) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=N Stretch (quinoline) | 1600-1650 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-Cl Stretch | 700-800 | Strong |

Mass Spectrometry (MS)

| Ion | m/z (expected) | Description |

| [M]⁺ | 247.0876 | Molecular Ion |

| [M+H]⁺ | 248.0954 | Protonated Molecular Ion |

| C₁₃H₁₃ClN₂⁺ | 232.08 | Loss of NH |

| C₉H₅ClN⁺ | 162.01 | Quinoline fragment |

| C₄H₉N₂⁺ | 85.08 | Piperazine fragment |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128 scans or more).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the resulting spectra to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans).

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

-

Instrumentation and Ionization:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like the target compound and typically produces protonated molecules [M+H]⁺.

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition of the ions.

-

If fragmentation analysis is desired (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak and any adducts (e.g., [M+Na]⁺).

-

If HRMS data is available, use the accurate mass to confirm the elemental formula.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample reception to final structural elucidation.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive structural characterization of this important pharmaceutical intermediate. While a complete set of experimental data is not uniformly available across all techniques in the public domain, the existing ¹H NMR data, coupled with predicted data for ¹³C NMR, IR, and MS based on sound chemical principles and analogous structures, offers a robust framework for its identification and quality assessment. The detailed experimental protocols and the logical workflow presented herein serve as a valuable resource for researchers and professionals in the field of drug development and chemical analysis. Further studies to publish the complete experimental spectra would be a valuable contribution to the scientific community.

References

Technical Guide: 7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and safety data for 7-Chloro-4-(piperazin-1-yl)quinoline, registered under CAS number 837-52-5. This compound is a key intermediate and a significant scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Derivatives of this molecule have shown a wide range of pharmacological activities, including antimalarial, anticancer, and sirtuin inhibitory effects.[1][2] This document consolidates essential data to support research and development activities involving this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄ClN₃ | [3] |

| Molecular Weight | 247.72 g/mol | [3] |

| Appearance | Solid. White to yellow or pale yellow crystals. | [4] |

| Melting Point | 112–116 °C | [5] |

| Boiling Point | 433.5 °C at 760 mmHg | |

| Solubility | Soluble in DMSO (16.67 mg/mL with heating) | [2] |

| InChI Key | DNXNPMDUDGUXOB-UHFFFAOYSA-N |

Safety Data

Understanding the safety profile of this compound is critical for ensuring safe laboratory practices. The following tables outline its GHS classification and associated safety recommendations.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [7] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | [7] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [6] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [6] |

Precautionary Statements and Personal Protective Equipment (PPE)

| Type | Statement Code | Statement Text | Source(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264 | Wash skin thoroughly after handling. | [6] | |

| P270 | Do not eat, drink or smoke when using this product. | [6] | |

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P273 | Avoid release to the environment. | [6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P330 | Rinse mouth. | [6] | |

| P391 | Collect spillage. | [6] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | ||

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |

Recommended PPE: Safety goggles with side-shields, protective gloves, and impervious clothing.[6] A suitable respirator should be used if ventilation is inadequate.[6]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.

Materials:

-

4,7-dichloroquinoline (1 equiv)

-

Piperazine (3 equiv)

-

2-propanol

-

Ethyl acetate

-

Water

-

Anhydrous Na₂SO₄

Procedure:

-

A solution of 4,7-dichloroquinoline (1 equivalent) and piperazine (3 equivalents) in 2-propanol is heated to a gentle reflux for 4 hours.[5]

-

The solution is then cooled to room temperature.[5]

-

Ethyl acetate is added, and the reaction mixture is stirred at room temperature for 14 hours.[5]

-

The mixture is transferred to a separatory funnel and washed three times with water.[5]

-

The organic layer is collected and dried using anhydrous Na₂SO₄.[5]

-

The solvent is removed under vacuum to yield the crude product as pale yellow crystals.[5]

-

The crude product can be recrystallized from 2-propanol to obtain colorless crystals of this compound.[5]

Biological Activity and Mechanisms of Action

Derivatives of this compound have been extensively studied for their potential as therapeutic agents. Two primary areas of investigation are its use as an anticancer and an antimalarial agent.

Anticancer Activity: VEGFR-2 Signaling Pathway Inhibition

Several derivatives of this compound have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and survival.[6][7] Inhibition of this pathway can prevent the formation of new blood vessels, thereby suppressing tumor growth. The binding of VEGF-A to VEGFR-2 initiates a signaling cascade involving the phosphorylation of downstream proteins such as FAK, Src, ERK1/2, and Akt, which promote endothelial cell proliferation, migration, and survival.[8]

References

- 1. CN103596927A - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. Design, Synthesis, and Cytotoxic Evaluation of Certain this compound Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 7-Chloro-4-(piperazin-1-yl)quinoline Analogs: A Technical Guide

An In-depth Examination of Synthesis, Biological Activity, and Experimental Protocols for Drug Discovery Professionals

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of therapeutic agents with a broad spectrum of activities.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of these analogs, with a particular focus on their anticancer and antimalarial properties. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Core Synthesis and Derivatization

The foundational structure, this compound, is typically synthesized through a nucleophilic substitution reaction between 4,7-dichloroquinoline and piperazine.[2] Various synthetic methodologies have been developed to optimize this reaction, including refluxing in solvents like methanol or isopropanol, sometimes in the presence of a base such as potassium carbonate.[3][4]

Further diversification of the scaffold is commonly achieved by reacting the free secondary amine of the piperazine ring with a variety of electrophiles. A prominent example involves the reaction with 2-chloroacetyl chloride to form an intermediate, 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone. This intermediate serves as a versatile precursor for the synthesis of a library of N-substituted amino-ethanone derivatives through amination with different secondary amines.[5]

Anticancer Activity and VEGFR-II Inhibition

A significant area of investigation for this compound analogs has been their potential as anticancer agents. Many derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6] A key mechanism of action for some of the most active compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][7]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, as well as their inhibitory activity against VEGFR-II.[5]

| Compound | N-Substituted Amine | MCF-7 IC50 (µM) | PC3 IC50 (µM) | VEGFR-II IC50 (µM) |

| 4a | Morpholine | >100 | >100 | ND |

| 4b | 4-Methylpiperidine | >100 | >100 | ND |

| 4c | 4-Phenylpiperidine | 45.321 | 67.432 | ND |

| 4d | 4-Benzylpiperidine | 23.187 | 34.543 | ND |

| 4e | 4-(4-Chlorobenzyl)piperidine | 15.876 | 21.987 | ND |

| 4f | 4-(4-Fluorobenzyl)piperidine | 18.987 | 25.654 | ND |

| 4g | 4-(4-Methylbenzyl)piperidine | 20.123 | 28.765 | ND |

| 4h | 4-(4-Methoxybenzyl)piperidine | 22.432 | 31.876 | ND |

| 4i | 4-Benzoylpiperidine | 38.765 | 54.321 | ND |

| 4j | 4-Acetylpiperidine | >100 | >100 | ND |

| 4k | Piperidine | >100 | >100 | ND |

| 4l | Pyrrolidine | >100 | >100 | ND |

| 4m | N-Methylpiperazine | >100 | >100 | ND |

| 4n | N-Phenylpiperazine | 31.543 | 45.876 | ND |

| 4o | N-Benzylpiperazine | 12.345 | 18.765 | ND |

| 4p | N-(4-Chlorobenzyl)piperazine | 8.765 | 13.432 | ND |

| 4q | N-(4-Bromobenzyl)piperazine | 6.502 | 11.751 | 1.38 |

| 4r | N-(4-Fluorobenzyl)piperazine | 9.876 | 15.321 | ND |

| 4s | N-(4-Methylbenzyl)piperazine | 11.543 | 17.876 | ND |

| 4t | N-(4-Methoxybenzyl)piperazine | 14.321 | 20.987 | ND |

| Doxorubicin | - | 6.774 | 7.7316 | - |

| Sorafenib | - | - | - | 0.33 |

ND: Not Determined

Structure-Activity Relationship Insights (Anticancer)

The data presented in the table reveals several key SAR trends:

-

Impact of the N-Substituted Amine: The nature of the substituent on the terminal nitrogen of the ethanone side chain plays a crucial role in determining the cytotoxic activity.

-

Aromatic Substituents: The introduction of an aromatic ring, particularly a substituted benzyl group, on the piperidine or piperazine ring generally enhances anticancer activity compared to simple alkyl or unsubstituted aromatic groups.

-

Piperazine vs. Piperidine: Analogs containing a terminal piperazine ring tend to exhibit greater potency than those with a piperidine ring.

-

Halogen Substitution: The presence of a halogen atom (e.g., bromine or chlorine) on the benzyl substituent of the piperazine ring, as seen in compounds 4q and 4p , leads to the most potent cytotoxic activity against both MCF-7 and PC3 cell lines. Compound 4q , with a 4-bromobenzyl substituent, demonstrated the highest activity, comparable to the standard drug doxorubicin against the MCF-7 cell line.[5]

-

VEGFR-II Inhibition: The most potent cytotoxic compound, 4q , was further evaluated and showed significant inhibitory activity against VEGFR-II, suggesting that its anticancer effect is, at least in part, mediated through the inhibition of this key signaling pathway.[5]

Antimalarial Activity

The 7-chloro-4-aminoquinoline core is famously present in the antimalarial drug chloroquine. Consequently, this compound and its derivatives have been extensively investigated for their antimalarial potential.[8] These compounds are often active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[9]

One study reported a series of 18 derivatives, with compound 3c emerging as more potent than the standard drug Quinine, exhibiting a MIC of 0.18 μg/mL.[2] Several other compounds in the same series were found to be equipotent to Quinine.[2] The development of hybrid molecules, combining the this compound scaffold with other pharmacophores, is a promising strategy to overcome drug resistance.[8]

Experimental Protocols

Synthesis of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone Derivatives (4a-t)

A general procedure for the synthesis of the target compounds is as follows:

-

Synthesis of this compound (2): A mixture of 4,7-dichloroquinoline and an excess of piperazine is heated in a suitable solvent (e.g., methanol) for several hours. The reaction mixture is then worked up to isolate the product.[2]

-

Synthesis of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (3): To a solution of this compound (2) in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred for a specified time, and the product is isolated.[5]

-

Synthesis of target compounds (4a-t): The intermediate (3) is reacted with the appropriate secondary amine in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine) at reflux for several hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by chromatography to yield the final compounds.[5]

-

Characterization: The structures of the synthesized compounds are confirmed using spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and High-Resolution Mass Spectrometry (HRMS).[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[10]

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 is determined using a kinase assay kit.[12][13]

-

Plate Coating: A 96-well plate is coated with the VEGFR-2 substrate.

-

Inhibitor Incubation: The test compounds at various concentrations are added to the wells and pre-incubated.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP and recombinant VEGFR-2 enzyme to the wells. The plate is then incubated to allow the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a chemiluminescent or colorimetric signal.

-

IC50 Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, is determined from the dose-response curve.[7]

Visualizations

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Caption: Simplified representation of the VEGFR-2 signaling pathway and its inhibition by this compound analogs.

Caption: Logical relationships illustrating the key structural features influencing the anticancer activity of the studied analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 4. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Cytotoxic Evaluation of Certain this compound Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro VEGFR2 kinase assay, cell proliferation assays, and pharmacokinetic studies [bio-protocol.org]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-4-(piperazin-1-yl)quinoline: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-(piperazin-1-yl)quinoline core is a versatile and highly valued scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This has led to its incorporation into a multitude of therapeutic agents across diverse disease areas, including cancer, malaria, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of this remarkable molecular framework, supplemented with detailed experimental protocols and quantitative data to aid researchers in their drug discovery endeavors.

A Versatile Framework for Diverse Therapeutic Targets

The this compound scaffold has demonstrated significant therapeutic potential in several key areas of drug discovery:

-

Oncology: Derivatives of this scaffold have shown potent anticancer activity, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

-

Infectious Diseases: This chemical backbone is a cornerstone in the development of antimalarial drugs. By interfering with the parasite's lifecycle, these compounds exhibit efficacy against both drug-sensitive and resistant strains of Plasmodium falciparum.

-

Neurodegenerative Disorders: The scaffold has emerged as a promising starting point for the development of therapies for conditions like Alzheimer's disease. Its derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of the disease, and to modulate the aggregation of amyloid-beta plaques.

Quantitative Analysis of Biological Activity

The therapeutic potential of this compound derivatives is underscored by their potent in vitro activity. The following tables summarize key quantitative data for representative compounds across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4q | VEGFR-2 | - | 1.38 | Sorafenib | 0.33 |

| Cytotoxicity | MCF-7 (Breast Cancer) | 6.502 | Doxorubicin | 6.774 | |

| Cytotoxicity | PC3 (Prostate Cancer) | 11.751 | Doxorubicin | 7.7316 |

Table 2: Antimalarial Activity of this compound Derivatives against Plasmodium falciparum

| Compound ID | Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 3c | Not Specified | 0.18 | Quinine | 0.26 |

| 3d | Not Specified | 0.26 | Quinine | 0.26 |

| 3e | Not Specified | 0.26 | Quinine | 0.26 |

| 5a | Not Specified | 0.26 | Quinine | 0.26 |

| 5f | Not Specified | 0.26 | Quinine | 0.26 |

Table 3: Anti-Alzheimer's Disease Activity of Quinoline Derivatives

| Compound ID | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Z-9 | AChE | 0.37 ± 0.02 | Donepezil | 3.9 ± 0.01 |

| BChE | 2.93 ± 0.03 | Donepezil | 4.9 ± 0.05 | |

| TBAF-6 | AChE | 0.638 ± 0.001 | Donepezil | 3.9 ± 0.01 |

| BChE | 1.31 ± 0.01 | Donepezil | 4.9 ± 0.05 | |

| Compound 07 | AChE | 0.72 ± 0.06 | Tacrine | Not specified in source |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with critical cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.

Methodological & Application

Application Notes and Protocols for Screening the Antimalarial Activity of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a cornerstone in the history and current arsenal of antimalarial chemotherapy, with quinine being the first effective treatment and chloroquine remaining a critical drug in many regions.[1] These compounds primarily exert their antimalarial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in the red blood cell stage.[1][2] This process leads to the accumulation of free heme, which is lethal to the parasite.[3] As drug resistance continues to be a major obstacle in malaria control, the development of new and effective quinoline-based antimalarials is a key research priority.

These application notes provide a comprehensive set of protocols for the initial screening and evaluation of novel quinoline derivatives for their antimalarial activity. The described workflow encompasses in vitro assessment of antiplasmodial activity and cytotoxicity, mechanistic studies targeting hemozoin formation, and in vivo evaluation of efficacy in a murine model.

Experimental Workflow Overview

The screening of novel quinoline derivatives follows a logical progression from in vitro to in vivo assays to identify promising lead compounds. The general workflow is designed to first establish the potency of the compounds against the malaria parasite (Plasmodium falciparum), followed by an assessment of their toxicity to mammalian cells to determine their selectivity. Mechanistic assays, such as the hemozoin inhibition assay, can provide insights into the mode of action. Finally, promising candidates are advanced to in vivo models to evaluate their efficacy in a living organism.

Figure 1: Experimental workflow for screening quinoline derivatives.

Signaling Pathway: Inhibition of Hemozoin Formation